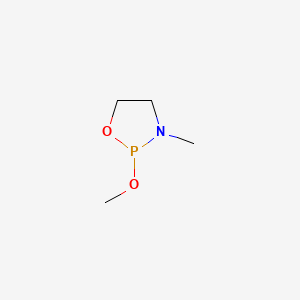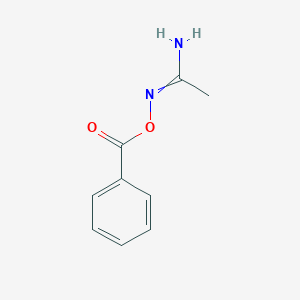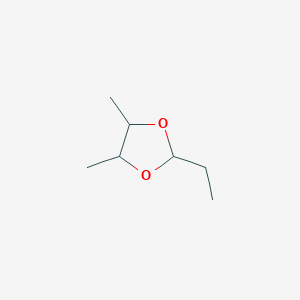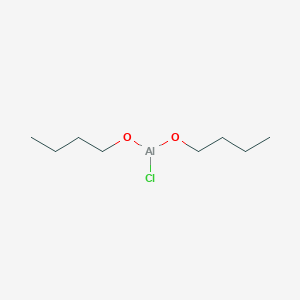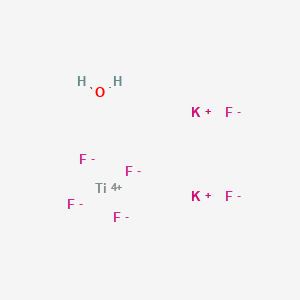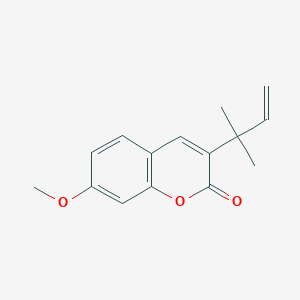
3-(1,1-Dimethylallyl)herniarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-(1,1-Dimethylallyl)herniarin involves the prenylation of herniarin. This process can be achieved through various methods, including electrophilic and nucleophilic prenylation, prenyl and tert-prenyl rearrangements, transition metal-mediated reactions, and enzymatic methods . Industrial production methods typically involve the use of catalysts and controlled reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-(1,1-Dimethylallyl)herniarin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(1,1-Dimethylallyl)herniarin has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other coumarin derivatives.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of 3-(1,1-Dimethylallyl)herniarin involves its interaction with various molecular targets and pathways. It exerts its effects through the inhibition of oxidative stress, inflammation, and apoptosis. It also improves insulin resistance, myocardial hypertrophy, and tissue fibrosis . The compound’s ability to transform light into heat energy when exposed to laser allows for its use in photothermal therapy .
Comparaison Avec Des Composés Similaires
3-(1,1-Dimethylallyl)herniarin is unique among coumarin derivatives due to its specific prenylation at the 3-position. Similar compounds include:
Umbelliferone: Known for its anti-inflammatory and antioxidant properties.
Herniarin: The parent compound of this compound, also known for its biological activities.
Scopoletin: Another coumarin derivative with similar biological activities.
These compounds share similar structures and biological activities but differ in their specific functional groups and mechanisms of action.
Propriétés
Numéro CAS |
20958-63-8 |
|---|---|
Formule moléculaire |
C15H16O3 |
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
7-methoxy-3-(2-methylbut-3-en-2-yl)chromen-2-one |
InChI |
InChI=1S/C15H16O3/c1-5-15(2,3)12-8-10-6-7-11(17-4)9-13(10)18-14(12)16/h5-9H,1H2,2-4H3 |
Clé InChI |
BTXKAWICQLJRID-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C=C)C1=CC2=C(C=C(C=C2)OC)OC1=O |
melting_point |
126 - 128 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


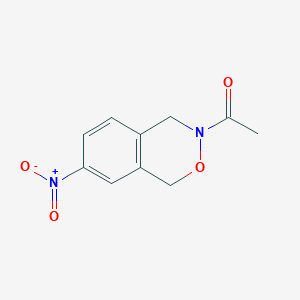
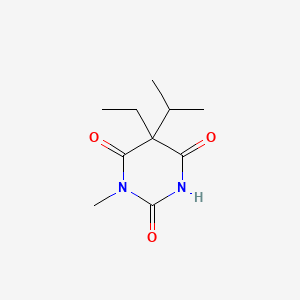
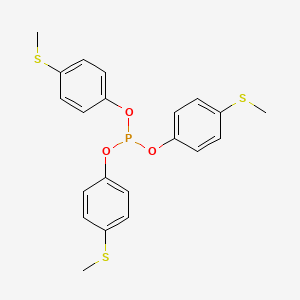
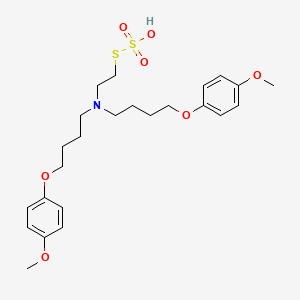
![1,4,6-Trioxaspiro[4.6]undecane](/img/structure/B14709957.png)
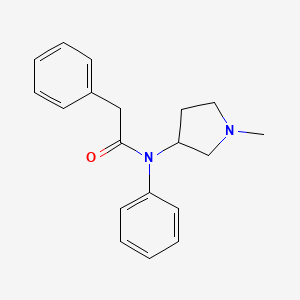
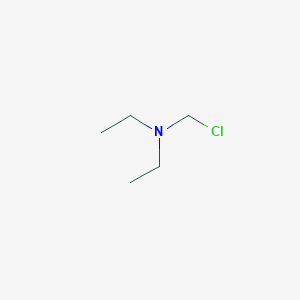
![(4-{[(2-Chloroethyl)(nitroso)carbamoyl]amino}phenyl)acetic acid](/img/structure/B14709983.png)
